molecular formula C8H9BrO3S B12073850 Methyl 5-bromo-4-ethoxythiophene-3-carboxylate

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate

Cat. No.: B12073850
M. Wt: 265.13 g/mol
InChI Key: JNABOJAUOUDXBZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 4-position, and a carboxylate ester group at the 3-position. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-ethoxythiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 4-ethoxythiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4-ethoxythiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene oxides or sulfones.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Methyl 5-bromo-4-ethoxythiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-ethoxythiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by the functional groups introduced during synthesis, which can interact with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Uniqueness: Methyl 5-bromo-4-ethoxythiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

methyl 5-bromo-4-ethoxythiophene-3-carboxylate

InChI

InChI=1S/C8H9BrO3S/c1-3-12-6-5(8(10)11-2)4-13-7(6)9/h4H,3H2,1-2H3

InChI Key

JNABOJAUOUDXBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1C(=O)OC)Br

Origin of Product

United States

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